molecular formula C10H11N3O5 B177388 3,5-dinitro-N-propan-2-ylbenzamide CAS No. 10056-19-6

3,5-dinitro-N-propan-2-ylbenzamide

Cat. No. B177388
CAS RN: 10056-19-6
M. Wt: 253.21 g/mol
InChI Key: HDBVLHIQSYYAII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dinitro-N-propan-2-ylbenzamide, also known as DNBA, is a nitroaromatic compound that has been widely used in scientific research. Its unique chemical structure and properties make it a valuable tool in various fields of study, including biochemistry, pharmacology, and toxicology. In

Mechanism Of Action

The mechanism of action of 3,5-dinitro-N-propan-2-ylbenzamide involves its ability to interact with biomolecules, such as proteins and lipids, through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. This interaction results in a change in the fluorescence properties of 3,5-dinitro-N-propan-2-ylbenzamide, which can be used to monitor the binding event.

Biochemical And Physiological Effects

3,5-dinitro-N-propan-2-ylbenzamide has been shown to have minimal toxicity and does not have any known physiological effects in vivo. However, it has been shown to interact with various biomolecules in vitro, such as proteins, lipids, and nucleic acids, and can modulate their activity.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3,5-dinitro-N-propan-2-ylbenzamide in lab experiments is its high sensitivity and specificity for detecting biomolecular interactions. It is also relatively easy to synthesize and purify, making it a cost-effective tool for research. However, one of the limitations of 3,5-dinitro-N-propan-2-ylbenzamide is its potential for non-specific binding, which can lead to false-positive results.

Future Directions

There are several future directions for the use of 3,5-dinitro-N-propan-2-ylbenzamide in scientific research. One potential direction is the development of new diagnostic assays for diseases, such as Alzheimer's and Parkinson's disease, which are characterized by protein misfolding and aggregation. Another direction is the use of 3,5-dinitro-N-propan-2-ylbenzamide in the development of new drugs and therapies, particularly in the field of cancer research. Finally, the use of 3,5-dinitro-N-propan-2-ylbenzamide in the study of membrane dynamics and lipid-protein interactions is an area of active research.
Conclusion:
In conclusion, 3,5-dinitro-N-propan-2-ylbenzamide is a valuable tool in scientific research due to its unique chemical properties and structure. Its ability to interact with biomolecules and modulate their activity makes it a useful tool in various fields of study. While there are limitations to its use, the future directions for 3,5-dinitro-N-propan-2-ylbenzamide research are promising and will likely lead to new discoveries and advancements in the field of biochemistry and pharmacology.

Synthesis Methods

The synthesis of 3,5-dinitro-N-propan-2-ylbenzamide involves the reaction of 3,5-dinitrobenzoic acid with propan-2-amine in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC). The resulting product is purified by recrystallization and characterized by various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Scientific Research Applications

3,5-dinitro-N-propan-2-ylbenzamide has been widely used as a fluorescent probe to study various biological processes, such as protein-protein interactions, enzyme activity, and membrane dynamics. It has also been used as a tool to investigate the mechanism of action of drugs and toxins. In addition, 3,5-dinitro-N-propan-2-ylbenzamide has been used in the development of diagnostic assays for various diseases, such as cancer and infectious diseases.

properties

CAS RN

10056-19-6

Product Name

3,5-dinitro-N-propan-2-ylbenzamide

Molecular Formula

C10H11N3O5

Molecular Weight

253.21 g/mol

IUPAC Name

3,5-dinitro-N-propan-2-ylbenzamide

InChI

InChI=1S/C10H11N3O5/c1-6(2)11-10(14)7-3-8(12(15)16)5-9(4-7)13(17)18/h3-6H,1-2H3,(H,11,14)

InChI Key

HDBVLHIQSYYAII-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Other CAS RN

10056-19-6

synonyms

BenzaMide, N-(1-Methylethyl)-3,5-dinitro-

Origin of Product

United States

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